Floxacillin magnesium anhydrous
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Overview
Description
Flucloxacillin magnesium is a magnesium salt form of flucloxacillin, a narrow-spectrum beta-lactam antibiotic. It is primarily used to treat infections caused by Gram-positive bacteria, particularly penicillinase-producing staphylococci, including methicillin-sensitive Staphylococcus aureus (MSSA) . This compound is known for its stability against beta-lactamase enzymes, making it effective against bacteria that produce these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flucloxacillin magnesium is synthesized from the penicillin nucleus, 6-aminopenicillanic acid. . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of flucloxacillin magnesium involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes several purification steps to remove impurities and achieve the desired pharmaceutical grade of the compound .
Chemical Reactions Analysis
Types of Reactions: Flucloxacillin magnesium undergoes various chemical reactions, including:
Oxidation: Flucloxacillin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Flucloxacillin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Strong nucleophiles such as sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified flucloxacillin derivatives .
Scientific Research Applications
Flucloxacillin magnesium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Investigated for its effects on bacterial cell wall synthesis and its interactions with penicillin-binding proteins.
Mechanism of Action
Flucloxacillin magnesium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The compound’s stability against beta-lactamase enzymes allows it to remain effective against beta-lactamase-producing bacteria .
Comparison with Similar Compounds
Dicloxacillin: Similar pharmacokinetics and antibacterial activity, but flucloxacillin has a higher incidence of severe hepatic adverse effects.
Oxacillin: Another beta-lactam antibiotic with similar uses but different pharmacokinetic properties.
Cloxacillin: Shares similar antibacterial activity but differs in its pharmacokinetic profile and adverse effect profile.
Uniqueness: Flucloxacillin magnesium is unique due to its stability against beta-lactamase enzymes and its effectiveness against penicillinase-producing staphylococci. This makes it a valuable antibiotic for treating infections caused by resistant bacteria .
Properties
CAS No. |
40182-54-5 |
---|---|
Molecular Formula |
C38H32Cl2F2MgN6O10S2 |
Molecular Weight |
930.0 g/mol |
IUPAC Name |
magnesium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/2C19H17ClFN3O5S.Mg/c2*1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h2*4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;;+2/p-2/t2*13-,14+,17-;/m11./s1 |
InChI Key |
LYQDZCZZTPNAIP-VZHMHXRYSA-L |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Mg+2] |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
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